molecular formula C20H20N2O5S B2973054 (Z)-methyl 2-(2-((3,5-dimethoxybenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 941977-08-8

(Z)-methyl 2-(2-((3,5-dimethoxybenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2973054
CAS No.: 941977-08-8
M. Wt: 400.45
InChI Key: PYGOABJZUZRWSQ-MRCUWXFGSA-N
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Description

(Z)-Methyl 2-(2-((3,5-dimethoxybenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a methyl group at position 6, an imino-linked 3,5-dimethoxybenzoyl group at position 2, and a methyl ester at the acetoxy side chain. The Z-configuration of the imino group may influence its stereoelectronic properties and binding affinity to biological targets.

Properties

IUPAC Name

methyl 2-[2-(3,5-dimethoxybenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-12-5-6-16-17(7-12)28-20(22(16)11-18(23)27-4)21-19(24)13-8-14(25-2)10-15(9-13)26-3/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGOABJZUZRWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC(=C3)OC)OC)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((3,5-dimethoxybenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of (Z)-methyl 2-(2-((3,5-dimethoxybenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate involves several steps, typically starting from readily available benzothiazole derivatives. The key synthetic pathway includes the formation of the thiazole ring and subsequent functionalization via imine formation and esterification processes.

Anti-inflammatory and Analgesic Properties

Recent studies have highlighted the anti-inflammatory and analgesic properties of thiazole derivatives, including those similar to (Z)-methyl 2-(2-((3,5-dimethoxybenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate. In one study, compounds were evaluated for their ability to inhibit inflammation and pain in animal models. The results indicated significant reductions in inflammatory markers when administered at doses comparable to established anti-inflammatory drugs .

Antitumor Activity

The compound has shown promise in antitumor activity against various cancer cell lines. Research indicates that modifications in the benzothiazole structure enhance its cytotoxic effects. For instance, compounds with electron-donating groups demonstrated increased antiproliferative activity against human cancer cells .

The proposed mechanisms of action for (Z)-methyl 2-(2-((3,5-dimethoxybenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate include:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in tumor progression and inflammation.
  • Free Radical Scavenging : The compound exhibits free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related damage .

Case Studies

StudyFocusFindings
Anti-inflammatorySignificant reduction in inflammation markers in rat models at 50 mg/kg dose.
AntitumorEnhanced cytotoxicity observed in modified benzothiazole derivatives against cancer cell lines.
Mechanistic StudyIdentified enzyme inhibition as a key mechanism contributing to biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity Analysis

Chemical similarity was evaluated using graph-based substructure comparison and Tanimoto coefficients (binary fingerprint-based), methodologies validated in chemoinformatics studies . Key analogs include:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Functional Groups Biological Activity Tanimoto Similarity*
Target Compound Benzo[d]thiazole Methyl ester, 3,5-dimethoxybenzoyl, imino Hypothesized antimicrobial 1.00 (Reference)
4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid () Benzoimidazole Hydroxyethyl, benzylamino, carboxylic acid Pharmaceutical (unreported) 0.65
Metsulfuron methyl ester () Triazine Sulfonylurea, methyl ester, methoxy Herbicide 0.45
Thiazol-5-ylmethyl carbamate derivatives () Thiazole Carbamate, hydroperoxy, ethoxycarbonyl Antimicrobial (theorized) 0.55

*Tanimoto coefficients derived from binary fingerprints (presence/absence of functional groups, rings, and substituents).

Key Findings

Benzoimidazole Analogs (): The benzoimidazole core shares a bicyclic aromatic system with the target compound but replaces the sulfur atom in thiazole with nitrogen. The hydroxyethyl and benzylamino groups in Compound 3 may enhance solubility compared to the target’s lipophilic dimethoxybenzoyl group .

Triazine-Based Herbicides () :

  • Metsulfuron methyl ester features a triazine ring instead of benzothiazole, with a sulfonylurea bridge critical for herbicidal activity. The lower Tanimoto score (0.45) reflects divergent core structures, though shared methyl ester groups suggest comparable metabolic stability .

Thiazole Derivatives (): Thiazolylmethyl carbamates share the thiazole ring but incorporate carbamate and hydroperoxy groups absent in the target. The carbamate moiety may confer protease inhibition activity, while the target’s imino group could favor redox interactions .

Similarity Metrics () :

  • Tanimoto coefficients highlight moderate similarity (0.55–0.65) with heterocyclic analogs, driven by ester/aromatic groups. Graph-based methods () identify common subgraphs, such as the methyl-substituted aromatic ring, but divergent connectivity reduces overall similarity .

Implications of Structural Differences

  • Bioactivity : The benzo[d]thiazole core in the target compound may enhance DNA intercalation or enzyme inhibition compared to benzoimidazoles or triazines.
  • Synthetic Accessibility: The imino linkage in the target compound requires precise Z-configuration control, complicating synthesis compared to carbamate or sulfonylurea derivatives .

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